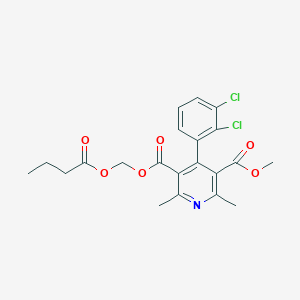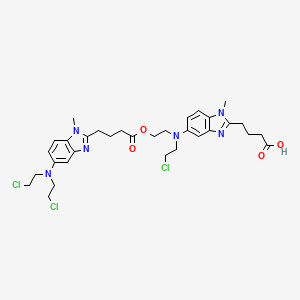
Doxorubicinolone (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxorubicinolone is a metabolite of Epirubicin . It has a molecular formula of C21H20O9 and a molecular weight of 416.38 . It is used as a reference standard in food and beverage analysis .
Molecular Structure Analysis
The molecular structure of Doxorubicinolone is represented by the formula C21H20O9 . It is a chiral molecule .Physical And Chemical Properties Analysis
Doxorubicinolone has a molecular weight of 416.4 g/mol . It has a molecular formula of C21H20O9 . Other physical and chemical properties specific to Doxorubicinolone are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Methods for Doxorubicin and its Metabolites
The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the simultaneous determination of doxorubicin and its major metabolites, including doxorubicinol, doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone in biological samples. These methods offer high sensitivity and specificity, essential for pharmacokinetic studies and understanding the drug's metabolism and distribution within the body. For example, a study by Choi et al. (2020) developed and validated an LC-MS/MS method for quantifying doxorubicin and its metabolites in mouse plasma, significantly contributing to pharmacokinetic research (Choi et al., 2020).
Role in Cardiotoxicity Studies
Doxorubicin's clinical utility is limited by its cardiotoxic effects. Studies have shown that doxorubicinolone, along with doxorubicinol, may play a significant role in the drug's cardiotoxicity. Understanding the effects of these metabolites on cardiac tissue is crucial for developing strategies to mitigate adverse effects without compromising anticancer efficacy. Research has demonstrated that doxorubicinolone is a potent inhibitor of membrane-associated ion pumps in cardiac muscle, which may contribute to doxorubicin-induced cardiotoxicity (Boucek et al., 1987).
Impact on Anticancer Efficacy
While the focus on doxorubicinolone often relates to understanding and mitigating toxicity, its formation and interactions also provide insight into the drug's overall efficacy and safety profile in cancer treatment. Studies that characterize the metabolic pathways of doxorubicin, including the formation of doxorubicinolone, help in optimizing therapeutic regimens and developing novel formulations aimed at reducing toxicity (Cagel et al., 2017).
Eigenschaften
CAS-Nummer |
210837-88-0 |
|---|---|
Produktname |
Doxorubicinolone (Mixture of Diastereomers) |
Molekularformel |
C21H20O9 |
Molekulargewicht |
416.39 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)




![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)


